

Spectroscopic Analysis of Indolarome and Its Metabolites: A Technical Guide

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Compound of Interest

Compound Name: *Indolarome*

Cat. No.: B12763655

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This technical guide provides a comprehensive overview of the spectroscopic methodologies for the analysis of **Indolarome**, a novel synthetic indole derivative, and its primary metabolites. The document is intended for researchers, scientists, and professionals in the field of drug development and metabolism. It details the core principles and experimental protocols for the separation, identification, and quantification of these compounds using state-of-the-art spectroscopic techniques.

Introduction to Indolarome

Indolarome is a synthetic compound under investigation for its potential therapeutic properties. Understanding its metabolic fate is crucial for evaluating its efficacy and safety profile. The primary metabolic pathways for **Indolarome** include N-dealkylation, aromatic hydroxylation, and N-oxidation. This guide focuses on the application of mass spectrometry (MS), nuclear magnetic resonance (NMR), and UV-Visible (UV-Vis) spectroscopy to characterize the parent compound and its key metabolites: M1 (N-dealkylated), M2 (5-hydroxyindole), and M3 (N-oxide).

Quantitative Spectroscopic Data

The following tables summarize the key spectroscopic data obtained for **Indolarome** and its metabolites. This data serves as a reference for the identification and quantification of these compounds in biological matrices.

Table 1: Mass Spectrometry Data for **Indolarome** and Its Metabolites

Compound	Molecular Formula	Exact Mass (Da)	[M+H] ⁺ (m/z)	Key MS/MS Fragments (m/z)
Indolarome	C ₁₆ H ₂₂ N ₂ O	258.1732	259.1805	172.1121, 130.0651, 86.0964
M1 (N-dealkylated)	C ₁₄ H ₁₈ N ₂ O	230.1419	231.1492	172.1121, 130.0651, 58.0658
M2 (5-hydroxy)	C ₁₆ H ₂₂ N ₂ O ₂	274.1681	275.1754	188.1070, 146.0600, 86.0964
M3 (N-oxide)	C ₁₆ H ₂₂ N ₂ O ₂	274.1681	275.1754	259.1805, 172.1121, 102.0811

Table 2: ¹H and ¹³C NMR Chemical Shifts (δ , ppm) for **Indolarome** in CDCl₃

Position	¹ H Chemical Shift (ppm)	¹³ C Chemical Shift (ppm)
Indole-2	6.98 (s, 1H)	122.5
Indole-4	7.60 (d, 1H)	119.8
Indole-5	7.12 (t, 1H)	121.3
Indole-6	7.08 (t, 1H)	120.5
Indole-7	7.35 (d, 1H)	110.9
N1-CH ₂	4.15 (q, 2H)	45.2
N1-CH ₂ CH ₃	1.45 (t, 3H)	15.3
C3-CH ₂	3.05 (t, 2H)	25.8
C3-CH ₂ CH ₂	2.80 (t, 2H)	54.1
Morpholine-H	3.75 (t, 4H), 2.60 (t, 4H)	67.0, 53.5

Table 3: UV-Vis Spectroscopic Data in Methanol

Compound	λ_{max} (nm)	Molar Absorptivity (ϵ , $\text{M}^{-1}\text{cm}^{-1}$)
Indolarome	220, 282	35,000, 5,600
M1 (N-dealkylated)	220, 282	34,800, 5,550
M2 (5-hydroxy)	225, 298	36,500, 6,200
M3 (N-oxide)	222, 285	35,200, 5,700

Experimental Protocols

Detailed methodologies for the spectroscopic analysis of **Indolarome** and its metabolites are provided below.

3.1 Protocol for LC-MS/MS Analysis

- Sample Preparation (Plasma):
 - To 100 μL of plasma, add 300 μL of acetonitrile containing an internal standard.
 - Vortex for 1 minute to precipitate proteins.
 - Centrifuge at 14,000 rpm for 10 minutes.
 - Transfer the supernatant to a clean vial for analysis.
- Chromatographic Conditions:
 - Column: C18 reverse-phase column (2.1 x 50 mm, 1.8 μm).
 - Mobile Phase A: 0.1% formic acid in water.
 - Mobile Phase B: 0.1% formic acid in acetonitrile.

- Gradient: Start at 5% B, increase to 95% B over 8 minutes, hold for 2 minutes, and re-equilibrate at 5% B for 2 minutes.
- Flow Rate: 0.4 mL/min.
- Column Temperature: 40°C.
- Mass Spectrometry Conditions:
 - Ionization Mode: Positive electrospray ionization (ESI+).
 - Scan Mode: Full scan (m/z 100-500) and product ion scan.
 - Capillary Voltage: 3.5 kV.
 - Source Temperature: 150°C.
 - Desolvation Temperature: 400°C.
 - Collision Gas: Argon.

3.2 Protocol for NMR Spectroscopy

- Sample Isolation:
 - Metabolites are isolated from a scaled-up in vitro incubation using preparative HPLC.
 - Fractions corresponding to each metabolite are collected and dried under vacuum.
- Sample Preparation:
 - The dried residue of each metabolite (~1-2 mg) is dissolved in 0.6 mL of deuterated chloroform (CDCl_3) or methanol-d₄.
- Data Acquisition:
 - Spectrometer: 600 MHz NMR spectrometer.
 - Experiments: ^1H , ^{13}C , COSY, HSQC, and HMBC spectra are acquired.

- Temperature: 298 K.

3.3 Protocol for UV-Vis Spectroscopy

- Sample Preparation:

- Prepare stock solutions of **Indolarome** and its metabolites in methanol at a concentration of 1 mg/mL.
 - Create a series of dilutions in methanol to generate a calibration curve (e.g., 1-20 µg/mL).

- Instrumentation:

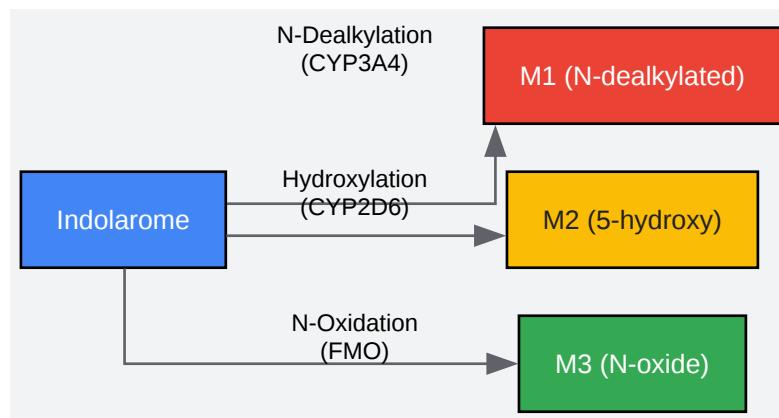
- Spectrophotometer: Dual-beam UV-Vis spectrophotometer.
 - Scan Range: 200-400 nm.
 - Blank: Methanol.
 - Cuvette: 1 cm path length quartz cuvette.

- Data Analysis:

- The absorbance at the λ_{max} for each compound is recorded.
 - A calibration curve of absorbance versus concentration is plotted to determine the molar absorptivity and for quantification.

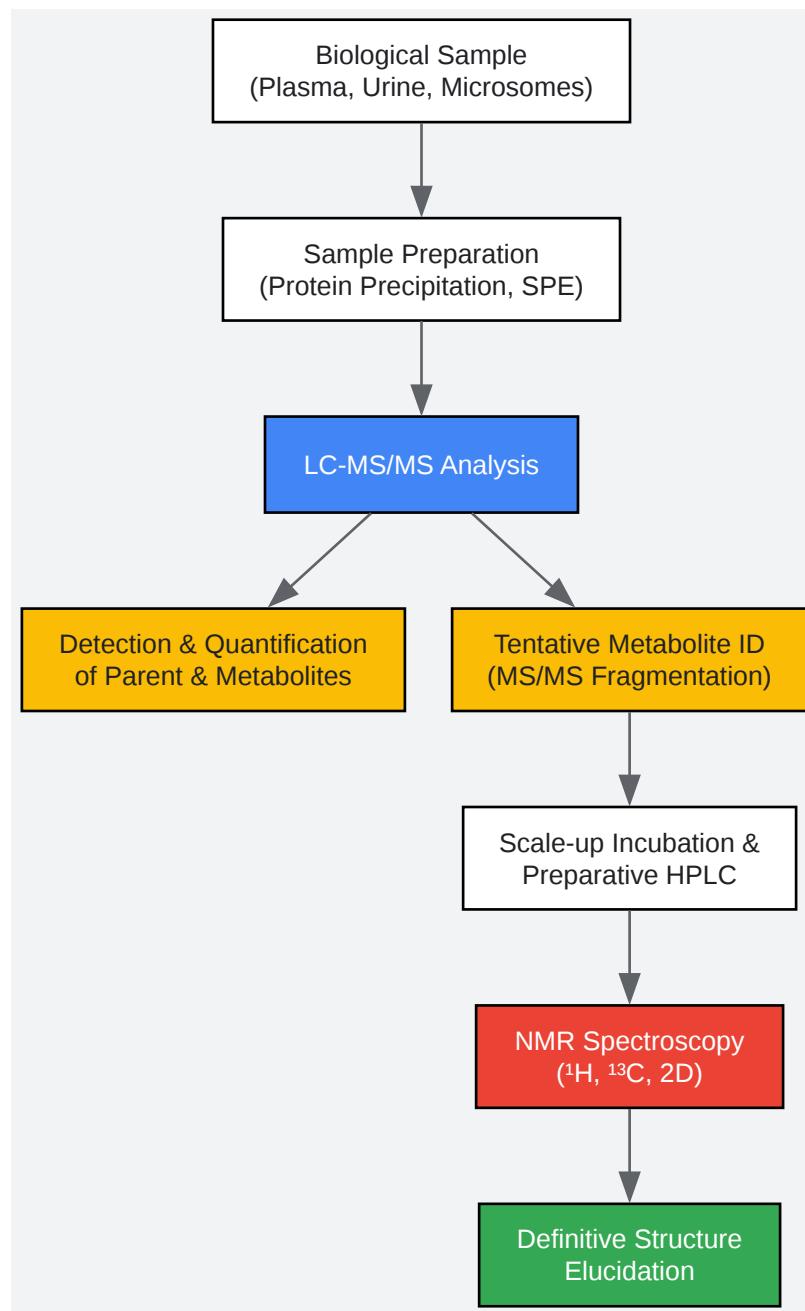
Visualizations

The following diagrams illustrate the metabolic pathway of **Indolarome** and the general workflow for its spectroscopic analysis.



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Caption: Proposed metabolic pathways of **Indolarome**.

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Caption: Workflow for metabolite identification.

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